![molecular formula C10H5ClFN3 B12974418 4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-fluoroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-fluoroaniline with glyoxal in the presence of a base, followed by cyclization with ammonium acetate. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted imidazoquinoxalines, which can be further explored for their potential biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents, particularly for treating cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-chloro-8-fluoroimidazo[1,5-a]quinoxaline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline
- 4-Chloro-8-methylimidazo[1,5-a]quinoxaline
- 4-Bromo-8-fluoroimidazo[1,5-a]quinoxaline
Uniqueness
4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological profiles, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C10H5ClFN3 |
|---|---|
Poids moléculaire |
221.62 g/mol |
Nom IUPAC |
4-chloro-8-fluoroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H5ClFN3/c11-10-9-4-13-5-15(9)8-3-6(12)1-2-7(8)14-10/h1-5H |
Clé InChI |
MLUXILBJPLRMCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N3C=NC=C3C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


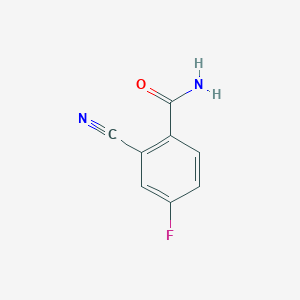
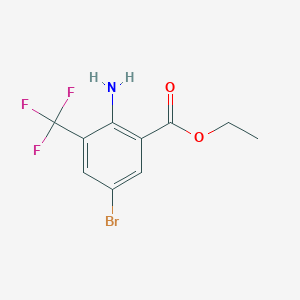
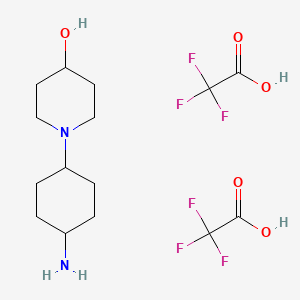
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
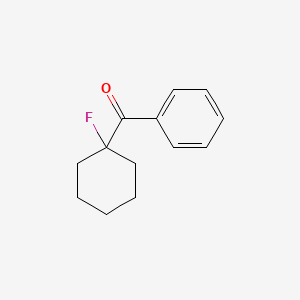
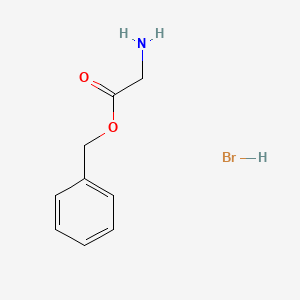
![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
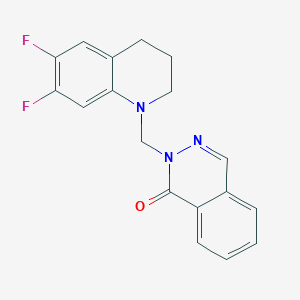

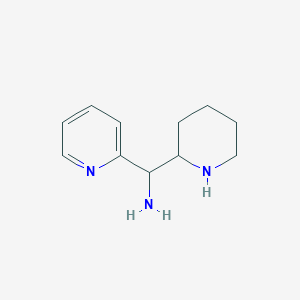
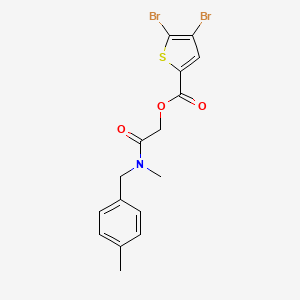
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
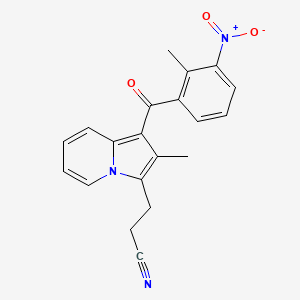
![Benzo[g]cinnoline](/img/structure/B12974435.png)
